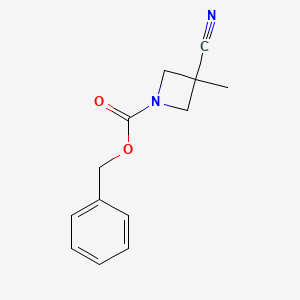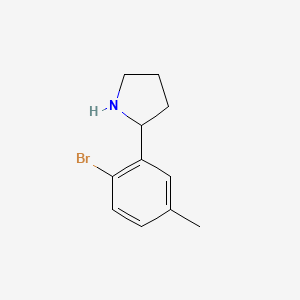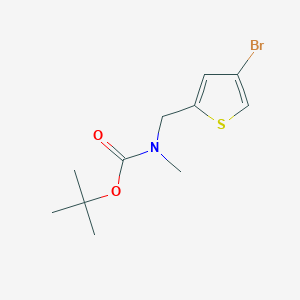
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H11FO4S. It is characterized by the presence of a cyclobutane ring substituted with two methoxy groups and a sulfonyl fluoride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of cyclobutane derivatives with sulfonyl fluoride reagents under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2,2-dimethoxycyclobutane with sulfuryl fluoride in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl fluoride, amines, phenoxides, and enolates. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, aryl sulfonates, and alkenyl sulfonates. These products are valuable intermediates in various chemical syntheses .
Applications De Recherche Scientifique
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxycyclobutane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorobutanesulfonyl fluoride: Similar in structure but with a perfluorinated alkyl chain.
2,5-Difluorobenzenesulfonyl fluoride: Contains a benzene ring with fluorine substitutions.
Uniqueness
2,2-Dimethoxycyclobutane-1-sulfonyl fluoride is unique due to its cyclobutane ring structure and the presence of methoxy groups. This combination of features imparts distinct reactivity and properties compared to other sulfonyl fluorides .
Propriétés
Formule moléculaire |
C6H11FO4S |
|---|---|
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
2,2-dimethoxycyclobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H11FO4S/c1-10-6(11-2)4-3-5(6)12(7,8)9/h5H,3-4H2,1-2H3 |
Clé InChI |
DWIWIBFYLZDSCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CCC1S(=O)(=O)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)

![6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B15304353.png)




![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)

![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

